4-hydroxy-6-oxo-N-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
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Overview
Description
6-hydroxy-4-oxo-N-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a complex organic compound with the molecular formula C18H14N2O3 and a molecular weight of 306.324 g/mol . This compound is part of a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-oxo-N-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoline core, followed by functionalization at specific positions to introduce the hydroxy, oxo, and phenyl groups . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4-oxo-N-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinones, while reduction of the oxo group may produce alcohol derivatives .
Scientific Research Applications
6-hydroxy-4-oxo-N-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-4-oxo-N-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- 6-hydroxy-4-oxo-N-[2-(1-piperazinyl)ethyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- 6-hydroxy-N-(3-methoxyphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Uniqueness
6-hydroxy-4-oxo-N-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is unique due to its specific substitution pattern and the presence of both hydroxy and oxo functional groups. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C18H14N2O3 |
---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
9-hydroxy-11-oxo-N-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C18H14N2O3/c21-16-13-8-4-5-11-9-10-20(15(11)13)18(23)14(16)17(22)19-12-6-2-1-3-7-12/h1-8,21H,9-10H2,(H,19,22) |
InChI Key |
QGRHKOUWUUNPBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=CC=CC=C4)O |
Origin of Product |
United States |
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